molecular formula C15H14O3 B14207765 1-(8-Hydroxynaphthalen-1-yl)ethyl prop-2-enoate CAS No. 821794-58-5

1-(8-Hydroxynaphthalen-1-yl)ethyl prop-2-enoate

Cat. No.: B14207765
CAS No.: 821794-58-5
M. Wt: 242.27 g/mol
InChI Key: ASEAXQDVEOMAGK-UHFFFAOYSA-N
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Description

1-(8-Hydroxynaphthalen-1-yl)ethyl prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 2-propenoic acid and 8-hydroxy-1-naphthalenyl ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Hydroxynaphthalen-1-yl)ethyl prop-2-enoate typically involves the esterification of 8-hydroxy-1-naphthalenyl ethanol with 2-propenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(8-Hydroxynaphthalen-1-yl)ethyl prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(8-Hydroxynaphthalen-1-yl)ethyl prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(8-Hydroxynaphthalen-1-yl)ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the naphthalene ring can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active naphthalene derivative, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 1-(8-hydroxy-1-naphthalenyl)ethyl ester
  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate

Uniqueness

1-(8-Hydroxynaphthalen-1-yl)ethyl prop-2-enoate is unique due to its specific structural features, such as the presence of both a hydroxyl group and an ester group in the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

821794-58-5

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

1-(8-hydroxynaphthalen-1-yl)ethyl prop-2-enoate

InChI

InChI=1S/C15H14O3/c1-3-14(17)18-10(2)12-8-4-6-11-7-5-9-13(16)15(11)12/h3-10,16H,1H2,2H3

InChI Key

ASEAXQDVEOMAGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C(=CC=C2)O)OC(=O)C=C

Origin of Product

United States

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